molecular formula C11H22N2O2 B1302324 tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate CAS No. 365996-30-1

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate

Cat. No. B1302324
M. Wt: 214.3 g/mol
InChI Key: AKVIZYGPJIWKOS-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate (TBCC) is an organic compound with a variety of applications in scientific research. It is a derivative of cyclohexylcarbamate and is composed of a tert-butyl group attached to an aminocyclohexyl group. TBCC is used in a variety of applications, including as a reagent for the synthesis of organic compounds and as a biochemical reagent to study the structure and function of proteins. In addition, TBCC has been used in a variety of biochemical and physiological studies to study the mechanism of action of drugs and other molecules.

Scientific Research Applications

There’s also a practical method for isolating tert-butyl [(1S,2R)-2-aminocyclohexyl]carbamate ((1S,2R)-1) in its pure form . Two different patents from different groups have shown that (1S,2R)-1 can be isolated in the pure form using either (S)-mandelic acid or ®-mandelic acid as a chiral resolving reagent .

    Chemistry and Biology

    The tert-butyl group is highlighted by summarizing characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

    Research Use

    Tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate ®-2-hydroxy-2-phenylacetate is available for research use. It is not for human use .

properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVIZYGPJIWKOS-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363874
Record name tert-Butyl [(1S,2R)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate

CAS RN

365996-30-1, 184954-75-4
Record name tert-Butyl [(1S,2R)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R)-Cyclohexane-1,2-diamine, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Y Yamamoto, K Yaji, T Ito - Organic Process Research & …, 2022 - ACS Publications
A practical method for isolating tert-butyl [(1S,2R)-2-aminocyclohexyl]carbamate ((1S,2R)-1) in its pure form was investigated. Two different patents from different groups have shown …
Number of citations: 0 pubs.acs.org
T Taniguchi, H Inagaki, D Baba… - ACS Medicinal …, 2019 - ACS Publications
To obtain a new anticancer drug, we focused on FER tyrosine kinase. Starting with high-throughput screening with our in-house chemical library, compound 1, which has a pyridine …
Number of citations: 20 pubs.acs.org
JM Ellis, MD Altman, A Bass, JW Butcher… - Journal of Medicinal …, 2015 - ACS Publications
Development of a series of highly kinome-selective spleen tyrosine kinase (Syk) inhibitors with favorable druglike properties is described. Early leads were discovered through X-ray …
Number of citations: 21 pubs.acs.org
M Okano, J Mito, Y Maruyama, H Masuda… - Bioorganic & medicinal …, 2009 - Elsevier
Synthesis and structure–activity relationship studies of a series of 4-aminoquinazoline derivatives led to the identification of (1R,2S)-17, N-[(1R,2S)-2-({2-[(4-chlorophenyl)carbonyl]…
Number of citations: 50 www.sciencedirect.com
S Cascioferro, B Parrino, V Spano, A Carbone… - European Journal of …, 2017 - Elsevier
The synthesis, the antitumor activity, the SAR and, whenever described, the possible mode of action of 1,2,4-triazine derivatives, their N-oxides, N,N′-dioxides as well as the benzo- …
Number of citations: 90 www.sciencedirect.com
A Qudrat, K Truong - ACS Synthetic Biology, 2017 - ACS Publications
The versatility of Ca 2+ signals allows it to regulate diverse cellular processes such as migration, apoptosis, motility and exocytosis. In some receptors (eg, VEGFR2), Ca 2+ signals are …
Number of citations: 15 pubs.acs.org
P Hu, R Zhang, X Meng, H Liu, C Xu, Z Liu - Inorganic chemistry, 2016 - ACS Publications
Several amide–AlCl 3 -based ionic liquid (IL) analogues were synthesized through a one-step method using three different structure amides as donor molecules. The effects of the steric …
Number of citations: 67 pubs.acs.org
J Jiang, X Yin, D Li, Y Tan, D Zeng - Journal of Chemical & …, 2016 - ACS Publications
Solubility isotherms of the ternary Ca(NO 3 ) 2 –LiNO 3 –H 2 O system were elaborately determined at T = (273.15, 298.15, and 323.15 K) by an isothermal equilibrium method, and the …
Number of citations: 5 pubs.acs.org
JA Harvey, LS Itzhaki, ERG Main - ACS Synthetic Biology, 2018 - ACS Publications
Harnessing and controlling self-assembly is an important step in developing proteins as novel biomaterials. With this goal, here we report the design of a general genetically …
Number of citations: 10 pubs.acs.org
J Maibach, F Lindgren, H Eriksson… - The journal of …, 2016 - ACS Publications
The buried interface between the bulk electrode material and the solid electrolyte interphase (SEI) in cycled Li-ion battery anodes is suggested to incorporate an electric potential …
Number of citations: 78 pubs.acs.org

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